Boc-L-Alaninol
CAS No.: 79069-13-9
Cat. No.: VC21540171
Molecular Formula: C8H17NO3
Molecular Weight: 175.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79069-13-9 |
|---|---|
| Molecular Formula | C8H17NO3 |
| Molecular Weight | 175.23 g/mol |
| IUPAC Name | tert-butyl N-[(2S)-1-hydroxypropan-2-yl]carbamate |
| Standard InChI | InChI=1S/C8H17NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)/t6-/m0/s1 |
| Standard InChI Key | PDAFIZPRSXHMCO-LURJTMIESA-N |
| Isomeric SMILES | C[C@@H](CO)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(CO)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structure
Boc-L-alaninol, also known as N-tert-Butoxycarbonyl-L-alaninol, is a chiral amino alcohol derivative with the molecular formula C₈H₁₇NO₃ and a molecular weight of 175.23 g/mol . This compound bears the characteristic tert-butoxycarbonyl (Boc) protecting group attached to the amino functionality of L-alaninol, creating a stable carbamate linkage that can be selectively cleaved under acidic conditions.
Nomenclature and Identification
Boc-L-alaninol is registered under CAS number 79069-13-9 and can be identified through various systematic and common names . The IUPAC name for this compound is tert-butyl N-[(2S)-1-hydroxypropan-2-yl]carbamate .
Table 1: Chemical Identifiers of Boc-L-alaninol
| Identifier | Value |
|---|---|
| CAS Number | 79069-13-9 |
| Molecular Formula | C₈H₁₇NO₃ |
| Molecular Weight | 175.23 g/mol |
| IUPAC Name | tert-butyl N-[(2S)-1-hydroxypropan-2-yl]carbamate |
| InChI Key | PDAFIZPRSXHMCO-LURJTMIESA-N |
| MDL Number | MFCD00043121 |
| SMILES | CC@@HNC(=O)OC(C)(C)C |
Synonyms and Alternative Names
The compound is known by numerous alternative names in scientific literature and commercial catalogs, reflecting its widespread use in various research contexts .
Table 2: Common Synonyms for Boc-L-alaninol
| Synonym |
|---|
| N-Boc-L-alaninol |
| Boc-Ala-ol |
| (S)-2-(Boc-amino)-1-propanol |
| N-tert-Butoxycarbonyl-L-alaninol |
| (S)-2-(tert-butoxycarbonylamino)-1-propanol |
| tert-butyl (S)-(1-hydroxypropan-2-yl)carbamate |
| N-α-tert-butyloxycarbonyl-L-alaninol |
| (S)-(-)-2-(tert-butoxycarbonylamino)-1-propanol |
| tert-butyl [(1S)-2-hydroxy-1-methylethyl]carbamate |
| (2S)-2-aminopropan-1-ol, N-Boc protected |
Physical and Chemical Properties
Boc-L-alaninol exists as a white to off-white solid or crystalline powder at room temperature . The compound possesses specific physical and chemical characteristics that make it valuable for various synthetic applications.
Physical Properties
The compound exhibits distinctive physical properties that aid in its identification and characterization .
Table 3: Physical Properties of Boc-L-alaninol
| Property | Value |
|---|---|
| Physical State | White to off-white solid |
| Melting Point | 59-62°C (literature) |
| Boiling Point | 276.4±23.0°C (predicted) |
| Density | 1.025±0.06 g/cm³ (predicted) |
| Specific Rotation [α]D | -11° (c=1, chloroform) |
| Refractive Index | -8.6° (C=1.2, MeOH) |
| Flash Point | 121°C |
| Vapor Pressure | 0.000597 mmHg at 25°C |
Chemical Properties and Reactivity
Boc-L-alaninol contains both a protected amino group and a primary alcohol functionality, making it a bifunctional reagent in organic synthesis . The Boc protecting group is stable under basic and nucleophilic conditions but can be selectively cleaved under acidic conditions. The primary alcohol group can undergo various transformations, including oxidation, esterification, and conversion to leaving groups for nucleophilic substitution reactions.
The predicted pKa value of Boc-L-alaninol is approximately 12.11±0.46, indicating that the compound is weakly acidic and primarily exists in its non-ionized form under physiological conditions .
Synthesis and Preparation
Boc-L-alaninol can be prepared through various synthetic routes, with the most common method involving the reduction of Boc-protected L-alanine (N-Boc-L-alanine).
Synthesis from L-Alanine
The synthesis of Boc-L-alaninol typically starts with L-alanine, which is first protected with a Boc group and then reduced to the corresponding alcohol . The process generally involves the following steps:
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Boc Protection of L-Alanine: L-alanine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (typically sodium hydroxide) in a mixed solvent system of tetrahydrofuran and water at room temperature .
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Reduction of Boc-L-alanine: The resulting N-Boc-L-alanine is reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) to yield Boc-L-alaninol .
Detailed Synthesis Protocol
A typical synthesis protocol for N-Boc-L-alanine (the precursor to Boc-L-alaninol) is as follows :
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A suspension of L-alanine (10.00 g, 112.24 mmol) in water (56 mL) is prepared.
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Sodium hydroxide (6.73 g, 168.36 mmol) is added at 0°C.
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THF (56 mL) and di-tert-butyl dicarbonate (31.85 g, 145.91 mmol) are added.
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The resulting solution is stirred at room temperature for 17 hours.
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The mixture is extracted with petroleum ether (100 mL × 2).
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The aqueous layer is acidified to pH 1 with 4 M HCl aqueous solution.
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The acidified solution is extracted with ethyl acetate (100 mL × 4).
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The combined organic phases are washed with saturated brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The resulting N-Boc-L-alanine can be used for the next step (reduction) without further purification.
The subsequent reduction of N-Boc-L-alanine to Boc-L-alaninol typically involves treating the carboxylic acid with a reducing agent under controlled conditions, followed by appropriate workup and purification procedures .
Applications in Research and Industry
Boc-L-alaninol finds wide applications in various fields of research and industry, particularly in organic synthesis, peptide chemistry, and pharmaceutical development.
Peptide Synthesis
Boc-L-alaninol serves as a key building block in peptide synthesis, providing a protected amino function while offering a hydroxyl group for further derivatization . The compound is valuable in creating modified peptides with enhanced stability or specific biological properties. It can be used to:
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Introduce terminal modifications in peptides
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Create peptide alcohols with altered pharmacokinetics
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Develop peptide mimetics with improved bioavailability
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Synthesize cyclic peptides through hydroxyl-mediated cyclization strategies
Pharmaceutical Applications
In pharmaceutical research and development, Boc-L-alaninol is employed to create novel compounds with potential therapeutic effects . Its applications include:
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Development of enzyme inhibitors
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Synthesis of chiral drugs with specific stereochemistry
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Creation of prodrugs with improved delivery properties
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Design of peptidomimetic compounds targeting specific biological pathways
Bioconjugation and Chemical Biology
Boc-L-alaninol can be used in bioconjugation processes, allowing for the linking of biomolecules to create targeted therapies or diagnostic agents . These applications include:
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Development of fluorescent probes for biological imaging
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Creation of bioconjugates for drug delivery systems
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Synthesis of affinity labels for protein targeting
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Preparation of biomolecule-drug conjugates for targeted therapies
Chiral Auxiliaries in Asymmetric Synthesis
The compound acts as a chiral auxiliary in asymmetric synthesis, helping researchers produce enantiomerically pure compounds crucial for developing effective drugs with fewer side effects . Its applications in this context include:
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Stereoselective synthesis of complex molecules
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Diastereoselective reactions through hydroxyl group coordination
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Preparation of chiral building blocks for medicinal chemistry
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Development of stereospecific catalysts and ligands
Research Findings and Recent Developments
Recent research has explored novel applications and synthetic methodologies involving Boc-L-alaninol, expanding its utility in various fields of chemistry and biology.
Applications in Cancer Research
Recent studies have investigated the potential of Boc-L-alanine derivatives in cancer therapy. One notable example is the development of 5-O-(N-Boc-L-alanine)-renieramycin T (OBA-RT), which has shown promising activity against cancer stem cells (CSCs) .
This compound was found to exert cytotoxic effects with a half-maximal inhibitory concentration (IC₅₀) of approximately 7 μM and mediate apoptosis in lung cancer cells. Mechanistically, OBA-RT demonstrated dual roles by activating p53-dependent apoptosis while simultaneously suppressing CSC signals. The compound inhibited the Akt pathway, which is crucial for cancer stem cell maintenance, and reduced the expression of stem cell markers including CD133, Oct4, and Nanog .
Applications in Heterocyclic Chemistry
Boc-L-alaninol has been utilized in the preparation of heterocyclic compounds, particularly as integrase inhibiting antiviral agents . The compound's bifunctional nature allows for its incorporation into complex heterocyclic scaffolds, providing both stereochemical control and functional group diversity.
| Supplier | Purity | Package Size | Price Range* |
|---|---|---|---|
| Thermo Scientific Alfa Aesar | 99% | 5 g | 109.55€ |
| Thermo Scientific Alfa Aesar | 99% | 25 g | 276.38€ |
| Thermo Scientific Alfa Aesar | 99% | 100 g | Variable |
| Chem-Impex | ≥98% | Various | Variable |
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